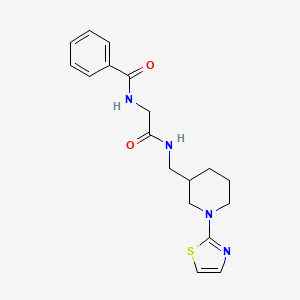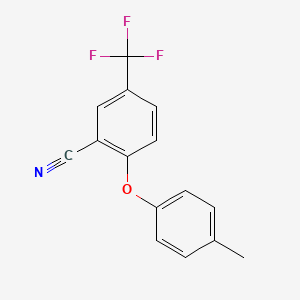
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and varied, depending on the conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is one of the reactions that might be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group in compounds like 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile is increasingly significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . This compound can be used in the synthesis of various pharmaceuticals where the trifluoromethyl group is essential for therapeutic activity.
Agrochemicals
In agrochemical research, the trifluoromethyl moiety is known for its role in developing pesticides and herbicides. The presence of this group in compounds like 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile can lead to the creation of new agrochemicals that are more effective and environmentally stable .
Materials Science
Materials science benefits from the incorporation of trifluoromethyl groups into polymers and coatings, providing enhanced properties such as chemical and thermal resistance. The compound could be a precursor in synthesizing materials that require such durability .
Chemical Synthesis
This compound can serve as a building block in organic synthesis, particularly in the introduction of the trifluoromethyl group into other molecules. This is crucial for creating compounds with desired properties, such as increased lipophilicity or altered electronic characteristics .
Analytical Chemistry
In analytical chemistry, derivatives of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile could be used as standards or reagents in chromatography and spectroscopy, aiding in the quantification and identification of various substances .
Environmental Science
The study of trifluoromethyl-containing compounds like 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile is essential in understanding their environmental impact, particularly their persistence and bioaccumulation potential. This research can inform safer chemical design and environmental regulations .
Biochemistry
In biochemistry, the compound’s role could be explored in enzyme inhibition studies, where the trifluoromethyl group’s unique properties might influence the binding affinity and specificity towards certain enzymes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSEHARNKOTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)
![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)
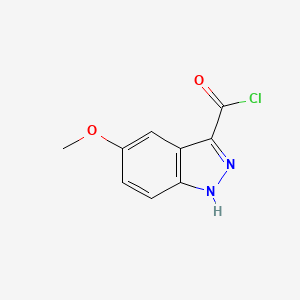

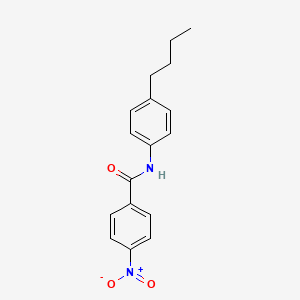
![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

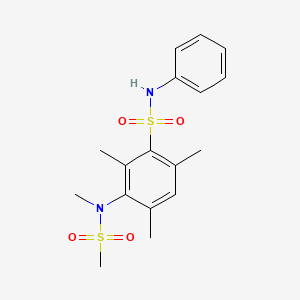
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862564.png)
